1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Description
1-(4-Phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one is a hybrid organic compound combining a 4-phenylpiperazine moiety linked via a propan-1-one chain to a 7H-purin-6-ylamino group. This structure integrates two pharmacologically significant motifs:
- 4-Phenylpiperazine: A heterocyclic amine frequently found in bioactive molecules, particularly those targeting neurotransmitter receptors (e.g., dopamine and serotonin receptors) .
- 7H-Purin-6-ylamino: A purine derivative with inherent affinity for enzymes and receptors involved in nucleotide metabolism, such as kinases and adenosine receptors .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-15(6-7-19-17-16-18(21-12-20-16)23-13-22-17)25-10-8-24(9-11-25)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYLEGRQDOYSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The purine moiety is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine or purine rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and chemical uniqueness of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one, a comparative analysis with structurally analogous compounds is presented below.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | Bromophenyl + piperazine | Enhanced receptor binding affinity | |
| 3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one | Purinylamino + fluorophenyl + chromenone scaffold | Enzyme inhibition (kinase targets) | |
| 1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one | Aminophenyl + pyrrolidine | Altered solubility and target interaction | |
| 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one | Azabicyclo-octane core + chlorofluorophenyl | PLA2 inhibition (IC₅₀ = 0.5 µM) | |
| 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one | Methylthio + trifluoromethyl groups on phenyl | Enhanced reactivity and binding affinity |
Key Observations
Piperazine Derivatives: The bromophenyl analog () retains the piperazine-propanone backbone but substitutes the purine group with a brominated aromatic ring. This modification likely enhances lipophilicity and receptor binding but reduces interactions with purine-specific targets (e.g., kinases) .
Purine-Containing Analogs: The chromenone-purine hybrid () demonstrates that purine’s amino group is critical for kinase inhibition, though its chromenone scaffold may limit bioavailability compared to the propanone linker in the target compound .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl, ) enhance binding affinity and metabolic stability. For instance, the methylthio-trifluoromethyl-phenyl compound exhibits superior activity compared to analogs lacking these groups .
- Halogenation (e.g., bromine in , fluorine in ) improves target engagement but may increase toxicity risks .
Heterocyclic Core Variations :
- Azabicyclo-octane derivatives () highlight the importance of rigid bicyclic structures in achieving high potency (IC₅₀ = 0.5 µM for PLA2 inhibition) .
Research Findings and Implications
Structural Optimization: The target compound’s dual pharmacophores (piperazine and purine) offer a balance between receptor binding (piperazine) and enzymatic modulation (purine). This dual functionality is absent in most analogs, which typically prioritize one domain . Propanone linker length may influence conformational flexibility, as seen in comparisons with shorter-chain analogs (e.g., ethanone derivatives in ), which exhibit reduced activity .
Synthetic Challenges: The integration of a purine amino group requires precise coupling conditions to avoid side reactions, as highlighted in purine-containing analogs () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
